molecular formula C23H28N4O6S B2567825 methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate CAS No. 899949-05-4

methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate

Cat. No. B2567825
CAS RN: 899949-05-4
M. Wt: 488.56
InChI Key: PKKOZYUNKCQENQ-UHFFFAOYSA-N
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Description

MTAB is a chemical compound with the molecular formula C23H28N4O6S and a molecular weight of 488.56. It has been of recent research interest due to its potential applications in various fields.


Synthesis Analysis

The synthesis of piperazine derivatives, which are part of the MTAB structure, has been a subject of recent research . The synthesis involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The synthesis of methyl benzoate, another component of MTAB, can be achieved by an acid-catalyzed reaction between a carboxylic acid (benzoic acid) and an alcohol (methanol) .

Scientific Research Applications

Safety and Hazards

The safety data sheet for methyl benzoate, a related compound, indicates that it is a combustible liquid and is harmful if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product, and to wear protective gloves, clothing, and eye/face protection . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

methyl 4-[[2-[(4-methylphenyl)sulfonyl-(4-methylpiperazine-1-carbonyl)amino]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O6S/c1-17-4-10-20(11-5-17)34(31,32)27(23(30)26-14-12-25(2)13-15-26)16-21(28)24-19-8-6-18(7-9-19)22(29)33-3/h4-11H,12-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKKOZYUNKCQENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(4-methyl-N-tosylpiperazine-1-carboxamido)acetamido)benzoate

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